molecular formula C11H21NO3 B2928591 (S)-tert-Butyl (4-methyl-1-oxopentan-3-yl)carbamate CAS No. 280758-01-2

(S)-tert-Butyl (4-methyl-1-oxopentan-3-yl)carbamate

Cat. No. B2928591
CAS RN: 280758-01-2
M. Wt: 215.293
InChI Key: OBWNQXOVRLYCEL-VIFPVBQESA-N
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Description

(S)-tert-Butyl (4-methyl-1-oxopentan-3-yl)carbamate, commonly known as BOBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BOBC is a carbamate derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.

Scientific Research Applications

Enantioselective Synthesis

The compound serves as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in the synthesis of nucleoside analogues and potentially in drug discovery (Ober et al., 2004).

Catalytic Epoxidation

It is used in catalytic epoxidation reactions, particularly in the synthesis of the epoxyketone fragment of carfilzomib, a proteasome inhibitor used in cancer therapy. This showcases its role in the synthesis of complex molecules for pharmaceutical applications (Qiu et al., 2019).

Structural Studies

Research on carbamate derivatives, including tert-butyl (4-methyl-1-oxopentan-3-yl)carbamate, helps elucidate the nature of hydrogen bonding in crystal structures, contributing to our understanding of molecular interactions and crystal engineering (Das et al., 2016).

Biodegradable Polymers

The compound is involved in the synthesis of biodegradable polymers through copolymerization with carbon dioxide, indicating its potential in creating environmentally friendly materials (Tsai et al., 2016).

Photocatalyzed Amination

It has applications in photocatalyzed amination reactions, facilitating the construction of complex organic molecules under mild conditions. This highlights its role in advancing green chemistry and synthetic methodologies (Wang et al., 2022).

Chemical Kinetics

Understanding the chemical kinetics and reaction mechanisms involving tert-butyl carbamates is crucial for applications in combustion, environmental chemistry, and material science. For instance, studies on the oxidation of methyl tert-butyl ether (MTBE) provide insights into the reactivity and environmental impact of tert-butyl carbamates (Brocard et al., 1983).

properties

IUPAC Name

tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWNQXOVRLYCEL-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

280758-01-2
Record name (S)-tert-butyl (4-methyl-1-oxopentan-3-yl)carbamate
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